
1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide is a chemical compound belonging to the class of 1,4-dihydropyridines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dihydropyridines, including 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide, typically involves multicomponent reactions. One of the most common methods is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 1,4-dihydropyridines can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of different substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed.
Major Products: The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which can have different biological activities and applications .
Applications De Recherche Scientifique
1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels, leading to the inhibition of calcium influx into cells. This results in various physiological effects, such as vasodilation and reduced blood pressure . The compound may also interact with other molecular targets and pathways, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for the treatment of high blood pressure and angina.
Uniqueness: 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the presence of a benzyl and a dodecyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other 1,4-dihydropyridines .
Propriétés
Numéro CAS |
83239-12-7 |
|---|---|
Formule moléculaire |
C25H38N2O |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
1-benzyl-N-dodecyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C25H38N2O/c1-2-3-4-5-6-7-8-9-10-14-19-26-25(28)24-18-15-20-27(22-24)21-23-16-12-11-13-17-23/h11-13,15-17,20,22H,2-10,14,18-19,21H2,1H3,(H,26,28) |
Clé InChI |
CCAHGEVRIAIQGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C1=CN(C=CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


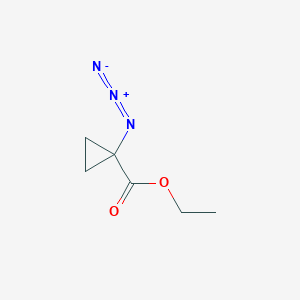
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
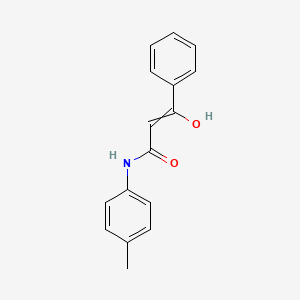
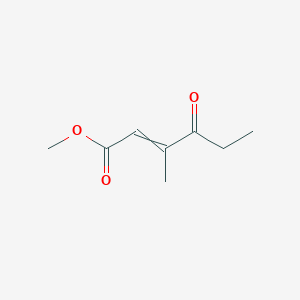

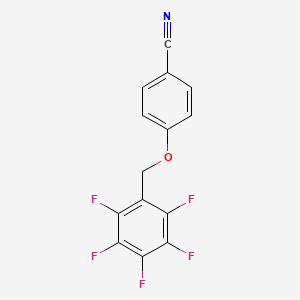
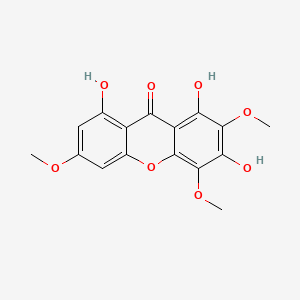
![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
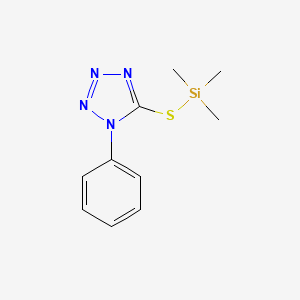
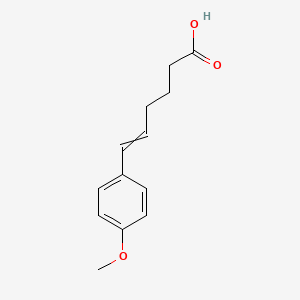
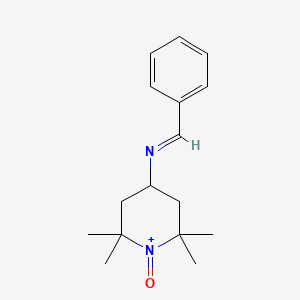
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)

